N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
Overview
Description
N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine is a synthetic compound that belongs to the class of fentanyl analogs These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the furan ring using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the piperidine ring: This can be synthesized through the reduction of a corresponding pyridine derivative using hydrogenation or other reducing agents.
Coupling of the furan and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the furan and piperidine rings using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the phenylethanamine moiety: This step involves the alkylation of the piperidine ring with a phenylethanamine derivative using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The piperidine ring can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It can be used to study the interactions of fentanyl analogs with opioid receptors and other biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptor, leading to the activation of intracellular signaling pathways that result in analgesia and sedation. The molecular targets and pathways involved include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels, which collectively contribute to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid used for pain management and anesthesia.
Ocfentanil: An ortho-fluorinated analog of methoxyacetylfentanyl with similar analgesic properties.
2-Methylfentanyl: A methylated derivative of fentanyl with increased potency.
Uniqueness
N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine is unique due to the presence of the furan ring and methoxymethyl group, which may confer distinct pharmacological properties compared to other fentanyl analogs. Its unique structure may result in different binding affinities and selectivities for opioid receptors, potentially leading to variations in its efficacy and safety profile.
Properties
IUPAC Name |
N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-23-13-10-20(11-14-23)16-24(15-12-19-6-4-3-5-7-19)17-21-8-9-22(26-21)18-25-2/h3-9,20H,10-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQMPGRAZHRWOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)CC3=CC=C(O3)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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